

An In-depth Technical Guide to 2-(4-Bromobenzyl)isoindoline-1,3-dione

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Compound of Interest

Compound Name: 2-(4-Bromobenzyl)isoindoline-1,3-dione

Cat. No.: B186694

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Abstract: This technical guide provides a comprehensive overview of **2-(4-Bromobenzyl)isoindoline-1,3-dione**, a key synthetic intermediate in the fields of medicinal chemistry and materials science. The document details the compound's physicochemical and spectroscopic properties, presents validated experimental protocols for its synthesis, and discusses its applications in research and drug development. All quantitative data is systematically tabulated, and logical workflows are visualized to support researchers, scientists, and professionals in drug development.

Introduction

2-(4-Bromobenzyl)isoindoline-1,3-dione, also known as N-(4-bromobenzyl)phthalimide, is a derivative of phthalimide, a structural motif of significant interest in medicinal chemistry. The isoindoline-1,3-dione core is a recognized pharmacophore that interacts with various biological targets. Consequently, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, anxiolytic, and enzyme inhibitory properties. Its structure, featuring a reactive bromobenzyl group, makes it a versatile precursor for introducing the phthalimide moiety into diverse molecular scaffolds through nucleophilic substitution reactions. This guide consolidates the essential technical information required for the effective use of this compound in a research and development setting.

Chemical Structure and Properties

The molecular structure consists of an isoindoline-1,3-dione (phthalimide) group connected via a methylene bridge to a 4-bromophenyl ring.

Physicochemical Properties

The fundamental physicochemical properties of **2-(4-Bromobenzyl)isoindoline-1,3-dione** are summarized in the table below. There is a noted variance in the reported melting points, which may be attributable to different crystalline forms or measurement conditions.

Property	Value	Reference
CAS Number	153171-22-3	
Molecular Formula	C ₁₅ H ₁₀ BrNO ₂	
Molecular Weight	316.15 g/mol	
Appearance	Colorless to white solid/crystals	
Melting Point	126-129 °C	
	137-139 °C	
Storage	Inert atmosphere, room temperature	

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of **2-(4-Bromobenzyl)isoindoline-1,3-dione**. The following tables present the key spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

Parameter	Value	Reference
Solvent	CDCl₃	
Frequency	300 MHz	
Chemical Shift (δ)	4.80 (s, 2H, CH ₂) 7.32 (d, J = 7.8 Hz, 2H, ArH) 7.44 (d, J = 8.1 Hz, 2H, ArH) 7.71-7.73 (m, 2H, ArH)	

|| 7.84-7.85 (m, 2H, ArH) ||

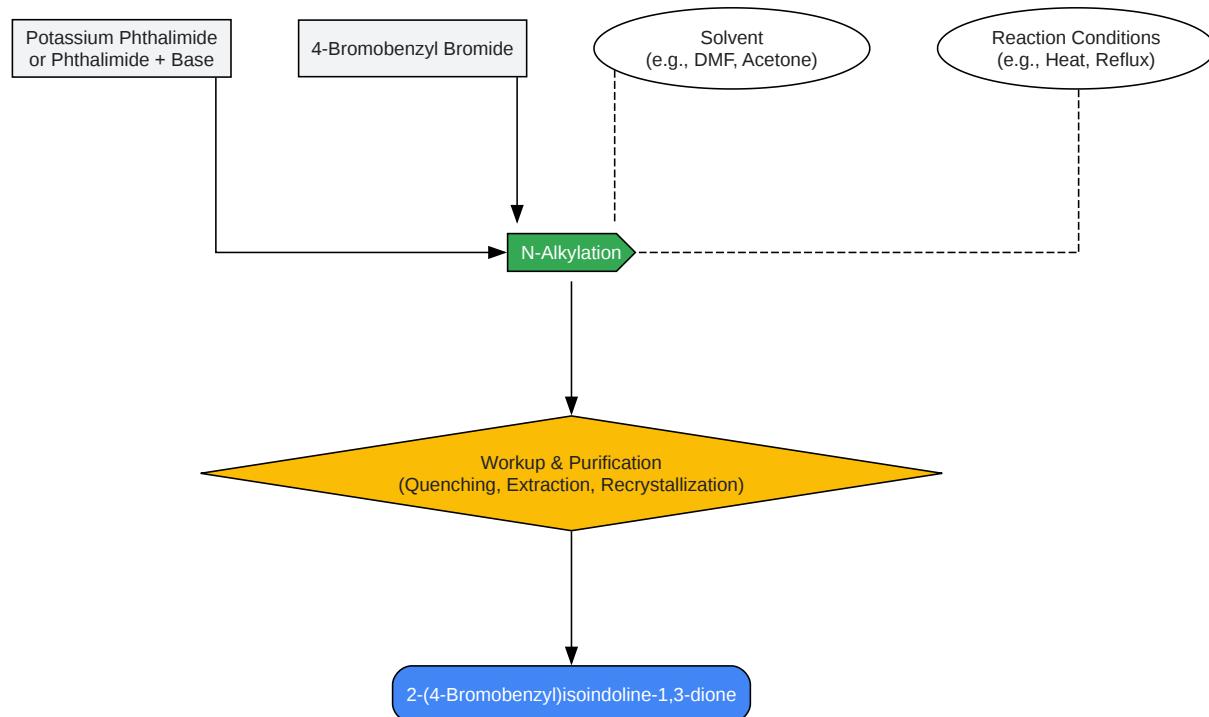
Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Reference
3020	C-H stretch (aromatic)	
1770-1690	C=O stretch (imide, asymmetric & symmetric)	

|| 1600 | C=C stretch (aromatic) ||

Synthesis and Experimental Protocols

The synthesis of **2-(4-Bromobenzyl)isoindoline-1,3-dione** is typically achieved via the Gabriel synthesis or a modification thereof, involving the N-alkylation of phthalimide or its potassium salt with 4-bromobenzyl bromide.



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Caption: General experimental workflow for the synthesis of **2-(4-Bromobenzyl)isoindoline-1,3-dione**.

Protocol 1: Synthesis from Potassium Phthalimide

This protocol is adapted from a method utilizing the potassium salt of phthalimide, which is readily alkylated.

Materials:

- p-Bromobenzyl bromide (16.0 mmol, 4.00 g)
- Potassium phthalimide (17.6 mmol, 3.26 g)
- N,N-Dimethylformamide (DMF, 10 mL)
- Ethyl acetate (AcOEt)
- Deionized water
- Saturated saline solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Combine p-bromobenzyl bromide and potassium phthalimide in N,N-dimethylformamide (10 mL) in a round-bottom flask.
- Heat the reaction mixture in an oil bath at 100 °C with stirring for 6 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding deionized water (100 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic phases and wash sequentially with deionized water (100 mL) and saturated saline solution (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting colorless solid is **2-(4-Bromobenzyl)isoindoline-1,3-dione**. Recrystallization from a hexane/ethyl acetate mixture can be performed for further purification.

Protocol 2: Synthesis from Phthalimide with Potassium Carbonate

This alternative protocol uses phthalimide directly with a base in acetone.

Materials:

- Phthalimide (0.003 mol, 0.44 g)
- 4-Bromobenzyl bromide (0.003 mol, 0.75 g)
- Anhydrous potassium carbonate
- Dry acetone

Procedure:

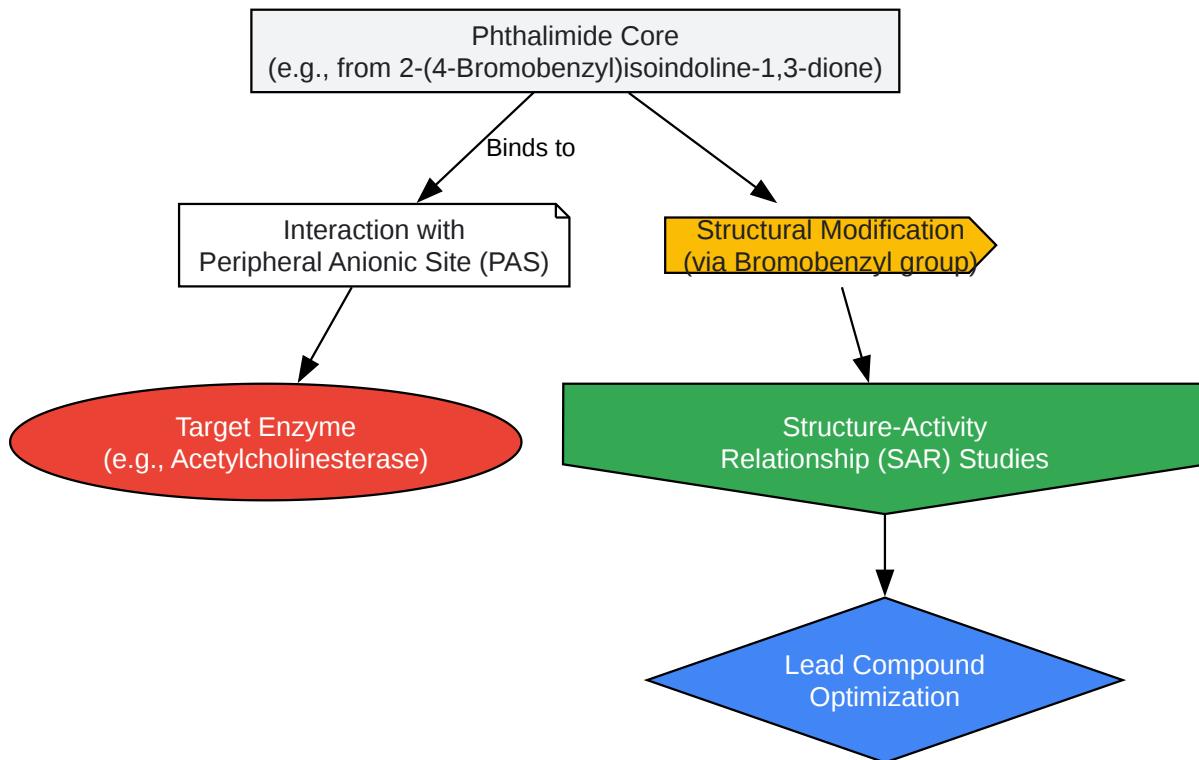
- Prepare a mixture of phthalimide and 4-bromobenzyl bromide in dry acetone in a round-bottom flask.
- Add anhydrous potassium carbonate to the mixture.
- Reflux the mixture for 1 hour.
- After cooling, filter the mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- The product can be purified by recrystallization to obtain white crystals of N-(4-bromobenzyl)phthalimide.

Applications in Research and Development

The phthalimide group is a privileged scaffold in medicinal chemistry. Its planar structure is believed to participate in π - π stacking interactions with aromatic amino acid residues in enzyme active sites. **2-(4-Bromobenzyl)isoindoline-1,3-dione** is a valuable starting material for synthesizing derivatives that leverage this property.

Enzyme Inhibition: Phthalimide derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The phthalimide moiety often interacts with the peripheral anionic site (PAS) of the enzyme,

making it a key pharmacophore in the design of new inhibitors. The 4-bromobenzyl group can be further modified, for example, via cross-coupling reactions, to explore structure-activity relationships (SAR).



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Caption: Logical diagram illustrating the use of the phthalimide core in drug design.

Anxiolytic Agents: Based on molecular modeling studies of benzodiazepines, which are a major class of anxiolytics, phthalimide derivatives have been synthesized and evaluated for their anxiolytic activity. The structural features of the phthalimide system allow it to mimic aspects of the benzodiazepine pharmacophore.

Safety and Handling

2-(4-Bromobenzyl)isoindoline-1,3-dione should be handled in accordance with good industrial hygiene and safety practices.

- **Handling:** Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust and aerosols.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-(4-Bromobenzyl)isoindoline-1,3-dione is a compound of significant utility for researchers in organic synthesis and drug discovery. Its straightforward preparation and the versatility of its functional groups make it an ideal intermediate for creating libraries of novel compounds for biological screening. This guide has provided the core technical data and protocols necessary to facilitate its use in the laboratory.

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